5-Amino-6-methylnicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-methylnicotinohydrazide: is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinic acid and contains an amino group at the 5th position and a methyl group at the 6th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylnicotinohydrazide typically involves the following steps:
Condensation Reaction: The starting material, 3,4-diaminotoluene, undergoes condensation with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone is then nitrated using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-6-methylnicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted nicotinohydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-6-methylnicotinohydrazide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and antitubercular agent. It has shown promising activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives. It is also investigated for its potential use in agricultural chemicals and dyes .
Wirkmechanismus
The mechanism of action of 5-Amino-6-methylnicotinohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may also interfere with the function of enzymes involved in metabolic pathways, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Amino-pyrazoles: These compounds are structurally similar and have applications in medicinal chemistry as well.
Pyridazines and Pyridazinones: These heterocycles contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness: 5-Amino-6-methylnicotinohydrazide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H10N4O |
---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-amino-6-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H10N4O/c1-4-6(8)2-5(3-10-4)7(12)11-9/h2-3H,8-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
LVALGZHOHLIWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.